molecular formula C10H11NO3 B585346 2'-Hydroxyacetophenone-d4 Oxime Acetate CAS No. 1346606-49-2

2'-Hydroxyacetophenone-d4 Oxime Acetate

Cat. No.: B585346
CAS No.: 1346606-49-2
M. Wt: 197.226
InChI Key: RTDXLSGIBMMZTF-WVXIPMAHSA-N
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Description

2’-Hydroxyacetophenone-d4 Oxime Acetate is a deuterium-labeled derivative of 2’-Hydroxyacetophenone Oxime Acetate. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry. The deuterium labeling allows for the study of metabolic pathways and reaction mechanisms with enhanced precision due to the isotopic differences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxyacetophenone-d4 Oxime Acetate typically involves the following steps:

    Deuterium Labeling: The starting material, 2’-Hydroxyacetophenone, is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

    Oxime Formation: The deuterium-labeled 2’-Hydroxyacetophenone is then reacted with hydroxylamine to form the oxime derivative.

    Acetylation: The oxime derivative is acetylated using acetic anhydride to yield 2’-Hydroxyacetophenone-d4 Oxime Acetate.

Industrial Production Methods

Industrial production of 2’-Hydroxyacetophenone-d4 Oxime Acetate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuterium Exchange: Utilizing deuterium gas or deuterated solvents to achieve high levels of deuterium incorporation.

    Automated Reaction Systems: Employing automated systems to control reaction conditions precisely, ensuring consistent product quality.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxyacetophenone-d4 Oxime Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Hydroxyacetophenone-d4 Oxime Acetate is utilized in various scientific research applications:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in imaging studies.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2’-Hydroxyacetophenone-d4 Oxime Acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.

    Pathways: It can influence pathways related to oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    2’-Hydroxyacetophenone Oxime Acetate: The non-deuterated version of the compound.

    2’-Hydroxyacetophenone: The parent compound without the oxime and acetate groups.

    Acetophenone Oxime: A related compound with similar functional groups but lacking the hydroxy group.

Uniqueness

2’-Hydroxyacetophenone-d4 Oxime Acetate is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling allows for more precise tracking and analysis in metabolic and reaction studies, making it a valuable tool in scientific research.

Properties

CAS No.

1346606-49-2

Molecular Formula

C10H11NO3

Molecular Weight

197.226

IUPAC Name

[[(1E)-1-(2,3,4,5-tetradeuterio-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino] acetate

InChI

InChI=1S/C10H11NO3/c1-7(11-14-8(2)12)9-5-3-4-6-10(9)13/h3-6,11H,1-2H3/b9-7+/i3D,4D,5D,6D

InChI Key

RTDXLSGIBMMZTF-WVXIPMAHSA-N

SMILES

CC(=C1C=CC=CC1=O)NOC(=O)C

Synonyms

1-(2-Hydroxyphenyl)ethanone O-Acetyloxime-d4;  NSC 631971-d4; 

Origin of Product

United States

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